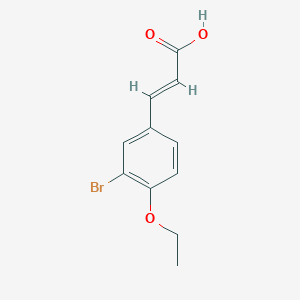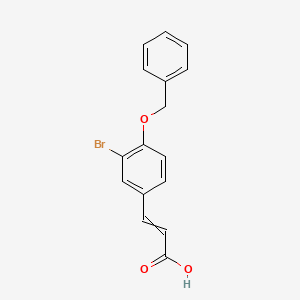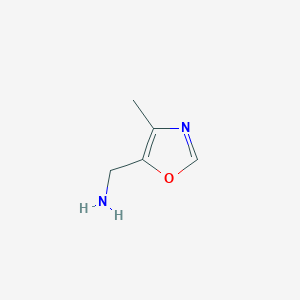
(4-Methyl-1,3-oxazol-5-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,3-oxazol-5-yl)methylamine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a methylamine group at the 5-position
Mechanism of Action
Target of Action
The primary target of (4-Methyl-1,3-oxazol-5-yl)methylamine, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects several biochemical pathways. Carbonic anhydrases are involved in the regulation of pH and fluid balance, among other processes . Therefore, the inhibition of these enzymes can have wide-ranging effects. For instance, hCA II is a known target for the treatment of glaucoma .
Result of Action
The inhibition of hCA II by oxazopt has been shown to have a potentiated effect on the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . This suggests that oxazopt could potentially enhance the effectiveness of these antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-oxazol-5-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the cyclization facilitated by microwave-assisted reactions to improve yield and efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-1,3-oxazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.
Scientific Research Applications
(4-Methyl-1,3-oxazol-5-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
(5-Methyl-1,3-oxazol-2-yl)methylamine: This compound has a similar structure but differs in the position of the methyl group and the methylamine group.
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: This compound features an oxadiazole ring instead of an oxazole ring.
Uniqueness: (4-Methyl-1,3-oxazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKHZDHOHYHRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

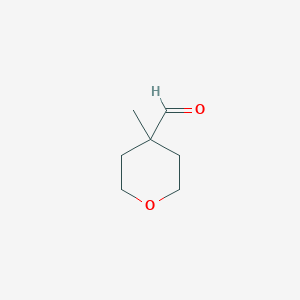
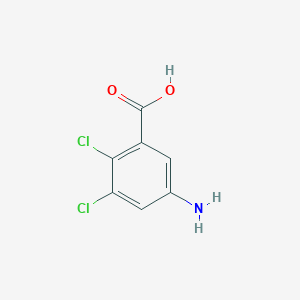

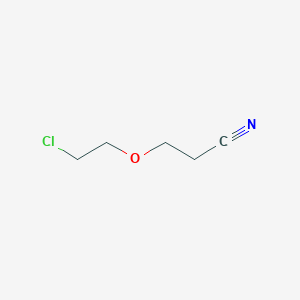
![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)
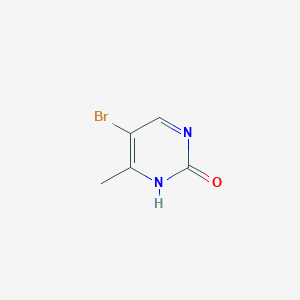
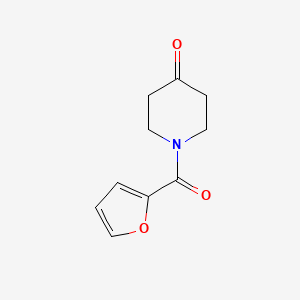
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
